2-Aminononadecane

Overview

Description

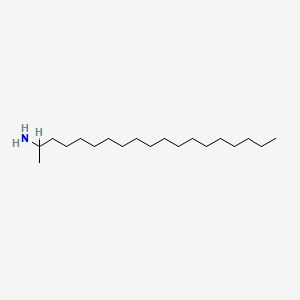

2-Aminononadecane, also known as 2-aminoheptadecane, is an organic compound belonging to the class of alkanamines. It is an amine of a saturated hydrocarbon chain composed of 17 carbon atoms and two nitrogen atoms. This compound has a wide range of applications in the scientific field, from synthesis of pharmaceuticals to the study of biochemical and physiological effects.

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery

2-Aminononadecane, as part of the 2-aminothiazole core, plays a significant role in medicinal chemistry and drug discovery. This core is a key pharmacophore in several marketed drugs, such as Famotidine and Cefdinir. Recent studies have expanded its application to include therapeutic areas like cancer, antitumor, antidiabetic, and anticonvulsant treatments (Das, Sikdar, & Bairagi, 2016).

2. Nucleic Acid Research

This compound is significant in nucleic acid research. It has been utilized in creating synthetic oligodeoxyribonucleotides and DNA for enhanced selectivity and strength in DNA-DNA hybridization, proving valuable in genetic studies and molecular biology (Chollet & Kawashima, 1988).

3. Nanotechnology and Biomedical Applications

The molecule finds applications in nanotechnology and biomedical science, particularly in the synthesis of nucleic acid assemblies with advanced properties. This compound derivatives have been used in the development of sensors, aptamers, and molecular machines, leveraging the biorecognition capabilities of nucleic acids (Astakhova & Wengel, 2014).

4. Glycan Analysis

In glycan analysis, derivatives of this compound, such as 2-aminobenzoic acid, are used for labeling N-glycans. This improves mass spectrometric sensitivity for glycan identification and enables fluorescence-chromatography-based quantification, enhancing the analytical process in glycomics and proteomics (Hronowski, Wang, Sosic, & Wei, 2020).

5. Agricultural Science

This compound and related amino acids have been studied in the context of agricultural science, particularly in enhancing nitrogen metabolism and productivity in crops like soybeans. Research has shown that amino acid applications can significantlyincrease the content of essential nutrients in leaves, thereby boosting overall crop productivity (Teixeira et al., 2018).

6. Cancer Research

This compound derivatives, such as 2-amino-3-cyano-4H-chromenes, are being explored as potential anticancer agents. These compounds have shown promise in inhibiting cancer cell proliferation and tumor growth, indicating their potential as novel therapeutic agents in oncology (Adili, Tao, Chen, & Han, 2015).

7. Synthetic Chemistry

The 2-aminothiazole scaffold, including this compound derivatives, is extensively used in synthetic chemistry due to its varied biological activities. These compounds act as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. This versatility is leveraged in the synthesis of various drugs for treating different diseases (Elsadek, Ahmed, & Farahat, 2021).

8. Biochemical Research

In biochemical research, this compound analogues like 2-aminoethoxydiphenyl borate (2-APB) are used to study calcium signaling pathways in cells. These compounds have been instrumental in understanding cellular processes related to calcium entry and release, contributing significantly to cellular biology and pharmacology (Bootman et al., 2002).

9. Antimicrobial Activity

This compound derivatives have been synthesized and assessed for their antibacterial activity. These compounds, particularly 2-amino-3-cyanopyridine derivatives, have shown significant antibacterial potency against various microorganisms, suggesting their potential as new antimicrobial agents (Kibou et al., 2022).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

nonadecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19H,3-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTBHHWJNLQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953570 | |

| Record name | Nonadecan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31604-55-4 | |

| Record name | 2-Aminononadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Aminononadecane and where has it been identified?

A1: this compound is an organic compound identified through GC-MS analysis in fermented beverages. Specifically, it was detected in both buttermilk and soymilk fermented with the lactic acid bacteria Pediococcus acidilactici BD16 (alaD+). [] Additionally, it was found as a constituent in lemon (Citrus limon) essential oil. [] The role and significance of this compound in these contexts remain largely unexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

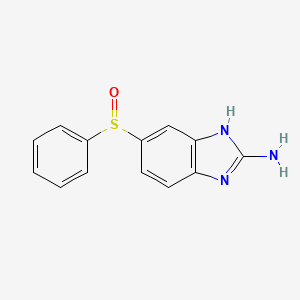

![1H-1,2,3-Triazolo[4,5-b]pyridine](/img/structure/B1345621.png)

![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)

![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)